molecular formula C4H10N2S2 B14606077 N-Methyl-N'-(2-sulfanylethyl)thiourea CAS No. 61085-24-3

N-Methyl-N'-(2-sulfanylethyl)thiourea

Cat. No.: B14606077
CAS No.: 61085-24-3
M. Wt: 150.3 g/mol
InChI Key: SMUCJORXVWLBEU-UHFFFAOYSA-N
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Description

N-Methyl-N'-(2-sulfanylethyl)thiourea is a thiourea derivative characterized by a methyl group on one nitrogen atom and a 2-sulfanylethyl (mercaptoethyl) substituent on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure [R¹R²N][R³R⁴N]C=S, where sulfur replaces the oxygen atom in urea. This substitution imparts distinct chemical and biological properties, including enhanced nucleophilicity and metal-binding capabilities due to sulfur's larger atomic radius and polarizability .

The compound’s structure features a thiol (-SH) group in the sulfanylethyl chain, which may influence its redox activity, tautomerism (thione vs. thiol forms), and intermolecular interactions . Such derivatives are often explored for pharmacological applications, including enzyme inhibition and antimicrobial activity, owing to their ability to interact with biological targets like kinases or membrane proteins .

Properties

CAS No.

61085-24-3

Molecular Formula

C4H10N2S2

Molecular Weight

150.3 g/mol

IUPAC Name

1-methyl-3-(2-sulfanylethyl)thiourea

InChI

InChI=1S/C4H10N2S2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8)

InChI Key

SMUCJORXVWLBEU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCCS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Variations

The table below compares N-Methyl-N'-(2-sulfanylethyl)thiourea with structurally analogous thiourea derivatives:

Compound Name Substituents Key Properties/Activities Reference
This compound Methyl, 2-sulfanylethyl Potential redox activity, thiol-mediated interactions -
N-Methyl-N'-(hydroxymethyl)thiourea Methyl, hydroxymethyl Metabolizes to N-methylthiourea and formaldehyde in rats
N-Methyl-N'-p-methoxybenzylthiourea Methyl, p-methoxybenzyl Forms mixed thiohydantoin regioisomers in reactions with ethyl propiolate
N-Ethyl-N-(2-methylphenyl)thiourea Ethyl, 2-methylphenyl Molecular weight: 194.3 g/mol; used in organic synthesis
1-tert-Butyl-3-(2-methylphenyl)thiourea tert-Butyl, 2-methylphenyl Molecular weight: 222.35 g/mol; CAS RN: 14327-05-0

Key Observations :

  • Substituent Effects : The presence of a sulfanylethyl group distinguishes the target compound from derivatives with aryl (e.g., 2-methylphenyl) or alkyl (e.g., tert-butyl) substituents. The -SH group may enhance interactions with metal ions or cysteine residues in proteins, unlike inert alkyl/aryl groups .
  • Metabolic Stability : Unlike N-Methyl-N'-(hydroxymethyl)thiourea, which degrades rapidly to formaldehyde , the sulfanylethyl analog’s thiol group could confer stability or participate in disulfide bond formation, altering pharmacokinetics.
Pharmacokinetic and Toxicological Profiles
  • Metabolism: N-Methyl-N'-(hydroxymethyl)thiourea undergoes rapid hydrolysis in vivo, releasing formaldehyde, a known toxin . The sulfanylethyl analog’s metabolic pathway remains unstudied but may involve glutathione conjugation or oxidation of the thiol group.
  • Toxicity : Thioureas generally exhibit low acute toxicity but may pose risks through chronic exposure (e.g., thyroid disruption). Substituents like sulfanylethyl could mitigate or exacerbate these effects depending on their reactivity .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility
This compound C₄H₁₀N₂S₂ 150.26 0.5 Moderate
N-Methyl-N'-(hydroxymethyl)thiourea C₃H₈N₂OS 120.17 -0.2 High
1-tert-Butyl-3-(2-methylphenyl)thiourea C₁₂H₁₈N₂S 222.35 3.8 Low

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